3-Ethyl-3-methylglutaric anhydride
Overview
Description
3-Ethyl-3-methylglutaric anhydride is a chemical compound with the empirical formula C8H12O3 . It has a molecular weight of 156.18 . The CAS Number for this compound is 6970-57-6 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclic anhydride formed by two carboxylic acid groups on a carbon backbone. The backbone also contains ethyl and methyl substituents .Physical and Chemical Properties Analysis
This compound has a boiling point of 185 °C at 20 mmHg and a density of 1.058 g/mL at 25 °C .Scientific Research Applications
Hydrolysis Monitoring
A study by Beckmann et al. (2017) explored the hydrolysis of 3-methylglutaric anhydride, closely related to 3-Ethyl-3-methylglutaric anhydride. They monitored the conversion of the anhydride to acid using various techniques like solid-state nuclear magnetic resonance (NMR) and X-ray diffraction. This research aids in understanding chemical reactions involving similar anhydrides in solid states (Beckmann et al., 2017).
Synthesis of Functionalized Piperidines
Garcia et al. (2021) demonstrated the use of 3-methylglutaric anhydride in synthesizing functionalized piperidines, which have potential applications in medicinal chemistry. The method involves the annulation of 1,3-azadienes with the anhydride component, highlighting the anhydride's utility in organic synthesis (Garcia et al., 2021).
Metabolic Studies
Jones et al. (2019) discussed the role of 3-methylglutaric acid in energy metabolism. While this study is more focused on the acid form, it provides insights into the metabolic pathways that similar anhydrides like this compound might be involved in, especially in pathological conditions (Jones et al., 2019).
Biocatalytic Applications
Wu et al. (2017) explored the biocatalytic desymmetrization of 3-methylglutaric derivatives, relevant to this compound. This study highlights the potential use of anhydrides in enzyme-catalyzed asymmetric synthesis, a crucial aspect of green chemistry (Wu et al., 2017).
Multicomponent Reactions
Trinh and McCluskey (2016) investigated the reaction of various anhydrides in multicomponent reactions to synthesize 1,3-thiazine-6-phenylimino-5-carboxylates. This study shows the versatility of anhydrides like this compound in facilitating diverse organic reactions (Trinh & McCluskey, 2016).
Mechanism of Action
Target of Action
Anhydrides in general are known to react with water to form carboxylic acids .
Mode of Action
It is known that anhydrides, including 3-ethyl-3-methylglutaric anhydride, can react with water to form carboxylic acids . This reaction involves nucleophilic attack on the carbonyl group of the anhydride, followed by the removal of a leaving group .
Result of Action
The product of its reaction with water, a carboxylic acid, may have various effects depending on the specific biochemical context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water can trigger its reaction to form carboxylic acids .
Biochemical Analysis
Biochemical Properties
3-Ethyl-3-methylglutaric anhydride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as 3-methylcrotonyl CoA carboxylase and 3-hydroxy-3-methylglutaryl CoA lyase . These interactions often involve the formation of covalent bonds, leading to the modification of the enzyme’s activity. The compound can also interact with proteins, leading to acylation reactions that modify protein function .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, the compound can impact cell signaling pathways by modifying key signaling proteins, thereby altering gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. It can inhibit or activate enzymes by modifying their active sites, leading to changes in enzyme activity . The compound can also bind to DNA and RNA, affecting gene expression by altering transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and improve metabolic function . At high doses, it can cause toxic effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while adverse effects occur at higher doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the leucine catabolism pathway . It interacts with enzymes such as 3-methylcrotonyl CoA carboxylase and 3-hydroxy-3-methylglutaryl CoA lyase, leading to the production of metabolites like 3-methylglutaconyl CoA . These interactions can affect metabolic flux and alter metabolite levels, impacting overall metabolic function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, affecting its localization and activity. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. These modifications can affect the compound’s biochemical activity and its interactions with other biomolecules .
Properties
IUPAC Name |
4-ethyl-4-methyloxane-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-8(2)4-6(9)11-7(10)5-8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVZSLYJGKSCBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)OC(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219993 | |
Record name | 3-Ethyl-3-methylglutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6970-57-6 | |
Record name | 4-Ethyldihydro-4-methyl-2H-pyran-2,6(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6970-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Ethyl-3-methylglutaric anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006970576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6970-57-6 | |
Source | DTP/NCI | |
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Record name | 3-Ethyl-3-methylglutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-3-methylglutaric anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Ethyl-3-methylglutaric anhydride | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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